4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
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Overview
Description
4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that contains several functional groups, including a methoxyphenyl group, a thiadiazole ring, and a thiophenesulfonate group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are typically synthesized through multi-step reactions involving nucleophilic substitution or coupling reactions . For instance, thiadiazole derivatives can be synthesized from acetohydrazonoyl bromide and methoxy cinnamic acid molecules .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a thiadiazole ring and a thiophenesulfonate group could result in a planar structure, which might have implications for its chemical reactivity and potential applications .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring is known to participate in a variety of chemical reactions, including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
- Schiff bases derived from salicylic aldehyde, including those based on 4-(3-nitro-4-methoxyphenyl)-1,2,3-thiadiazole, exhibit high antibacterial and antifungal properties .
- Similar to its antibacterial and antifungal effects, this compound may also possess antiviral properties .
- Schiff bases derived from salicylic aldehyde are known luminophores with a narrow band of emission when excited by visible light .
- The interaction of 4-(3-nitro-4-methoxyphenyl)-1,2,3-thiadiazole and related molecules with calf thymus DNA (CT-DNA) has been studied using UV-vis absorption .
Antibacterial and Antifungal Activity
Antiviral Activity
Luminescence and Fluorescence
Biological Activity of Derivatives
Interaction with Nucleic Acids
Synthesis of 1,3,4-Thiadiazole Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S3/c1-18-9-2-4-10(5-3-9)19-22(16,17)13-7-6-12(21-13)11-8-20-15-14-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGBUSSKKOCNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate |
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